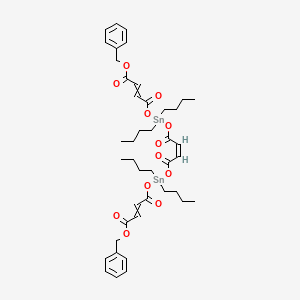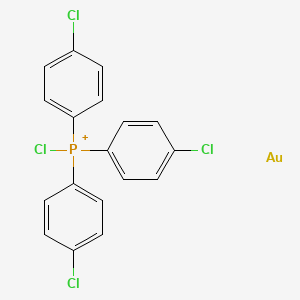
Pyridine, 4-methyl-2,6-bis(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 4-methyl-2,6-bis(1-methylethyl)- is a nitrogen-containing heterocyclic compound It is a derivative of pyridine, characterized by the presence of methyl and isopropyl groups at specific positions on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives often involves the use of pyridine N-oxides. One common method includes the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures
Industrial Production Methods
Industrial production of pyridine derivatives typically involves catalytic processes. For example, the use of cationic half-sandwich rare-earth catalysts can efficiently produce 2-alkylated pyridine derivatives via C-H addition to olefins . These methods are scalable and suitable for large-scale production.
化学反应分析
Types of Reactions
Pyridine, 4-methyl-2,6-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
科学研究应用
Pyridine, 4-methyl-2,6-bis(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of pyridine, 4-methyl-2,6-bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, altering their activity and affecting biochemical pathways. Its effects are mediated through specific molecular interactions, which can be studied using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .
相似化合物的比较
Similar Compounds
Pyridine, 2,6-bis(1,1-dimethylethyl)-: This compound has similar substituents but differs in the position of the methyl groups.
Pyridine, 2-(1-methylethyl)-: This compound has a single isopropyl group at a different position on the pyridine ring
Uniqueness
Pyridine, 4-methyl-2,6-bis(1-methylethyl)- is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
属性
CAS 编号 |
66650-34-8 |
|---|---|
分子式 |
C12H19N |
分子量 |
177.29 g/mol |
IUPAC 名称 |
4-methyl-2,6-di(propan-2-yl)pyridine |
InChI |
InChI=1S/C12H19N/c1-8(2)11-6-10(5)7-12(13-11)9(3)4/h6-9H,1-5H3 |
InChI 键 |
ZYMWVEWLEOXAPD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)


![2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B14469938.png)



![N-[2-(4-Fluorophenyl)ethenyl]formamide](/img/structure/B14469955.png)
![2,2-Dichloro-1-(1-oxa-5-azaspiro[5.6]dodecan-5-yl)ethan-1-one](/img/structure/B14469962.png)


![7,8-Diazabicyclo[4.2.2]deca-2,4,7-triene, 7-oxide](/img/structure/B14469981.png)

![5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine](/img/structure/B14469990.png)
